molecular formula C14H22ClN B6362847 (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride CAS No. 1240591-04-1

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride

Cat. No.: B6362847
CAS No.: 1240591-04-1
M. Wt: 239.78 g/mol
InChI Key: LYNOOKPQKXHEHT-VHPXAQPISA-N
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Description

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride: is a versatile chemical compound extensively used in scientific research due to its diverse applications, ranging from medicinal chemistry to material science. Its unique structure enables the synthesis of novel compounds and exploration of various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the reaction of butan-2-ylamine with 2-methyl-3-phenylprop-2-enal under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid , to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride: can be compared with other similar compounds, such as AP-237 and 2-methyl AP-237 , highlighting its uniqueness in terms of structure, reactivity, and applications.

List of Similar Compounds

  • AP-237

  • 2-methyl AP-237

  • Butan-2-ylamine

  • 2-methyl-3-phenylprop-2-enal

Properties

IUPAC Name

(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-4-13(3)15-11-12(2)10-14-8-6-5-7-9-14;/h5-10,13,15H,4,11H2,1-3H3;1H/b12-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOOKPQKXHEHT-VHPXAQPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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